molecular formula C7H15N3O2 B103619 Indospicine CAS No. 16377-00-7

Indospicine

Cat. No.: B103619
CAS No.: 16377-00-7
M. Wt: 173.21 g/mol
InChI Key: SILQDLDAWPQMEL-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indospicine is a non-proteinogenic amino acid found in certain species of the Indigofera plant. It is structurally similar to arginine but contains an amidine group instead of the guanidine group found in arginine. This compound is known for its hepatotoxic properties, causing liver damage and reproductive issues in mammals, particularly in dogs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indospicine can be synthesized from L-homoserine lactone through a series of chemical reactions. The key steps include a zinc-mediated Barbier reaction with acrylonitrile and a Pinner reaction to introduce the amidine moiety .

Industrial Production Methods:

Types of Reactions:

    Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although specific details are limited.

    Substitution: The compound can participate in substitution reactions, particularly involving its amino and amidine groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents like hydrogen peroxide or potassium permanganate may be used.

    Reducing Agents: Reducing agents such as sodium borohydride can be employed.

    Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products:

Scientific Research Applications

Toxicology in Livestock and Pets

Indospicine Toxicity in Grazing Animals

This compound is known to be a potent hepatotoxin, particularly affecting ruminants such as cattle and camels. Studies have shown that ingestion of this compound-contaminated forage can lead to severe liver damage and even death in livestock . The mechanism of toxicity involves the competitive inhibition of arginine metabolism, which disrupts the urea cycle and leads to the accumulation of toxic metabolites .

Case Study: Hepatopathy in Dogs

Research has highlighted the sensitivity of dogs to this compound, where consumption of contaminated pet meat resulted in acute liver disease characterized by elevated liver enzymes and bilirubin levels . A study involving multiple veterinary clinics documented significant biochemical changes in affected dogs, underscoring the need for awareness regarding this compound contamination in pet food .

Bioaccumulation and Metabolism

Bioaccumulation in Camel Meat

This compound can accumulate in the tissues of animals that consume Indigofera species. A feeding trial with camels demonstrated that this compound levels peaked after a 32-day diet rich in Indigofera spicata, with detectable levels persisting for over 100 days post-diet . This bioaccumulation poses risks not only to the animals but also to humans consuming their meat.

Metabolic Pathways

Research indicates that this compound is metabolized into various metabolites, such as 2-aminopimelamic acid. The metabolic fate of this compound was studied through plasma analysis during both accumulation and depletion phases, revealing distinct patterns of metabolite concentration that inform on the detoxification processes occurring within the foregut of camels .

Detoxification Strategies

Microbial Degradation

Innovative approaches have been explored to mitigate this compound toxicity through microbial degradation. In vitro studies have shown that specific microbial populations from the rumen can effectively degrade this compound within a short time frame, converting it into less harmful metabolites . This finding opens avenues for developing microbial inoculants aimed at reducing the toxic effects of Indigofera consumption in livestock.

Analytical Methods for Detection

Detection Techniques

Accurate detection of this compound is crucial for assessing contamination levels in animal feed and meat products. Various analytical methods have been developed, including high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These techniques have been employed to analyze this compound levels in both plant materials and animal tissues, providing essential data for safety assessments .

Potential Therapeutic Applications

Research Directions

While primarily recognized for its toxicity, there is emerging interest in exploring potential therapeutic applications of this compound. Its unique structural properties may offer insights into novel drug development targeting specific metabolic pathways related to arginine metabolism. Further research is needed to elucidate these possibilities and assess safety profiles.

Data Summary Table

Application AreaFindings/ImplicationsReferences
ToxicologyThis compound causes severe liver damage in livestock and pets
BioaccumulationAccumulates in tissues; long persistence post-consumption
DetoxificationMicrobial degradation shows promise for reducing toxicity
Analytical MethodsHPLC and LC-MS/MS are effective for detection
Therapeutic ApplicationsPotential insights for drug development

Mechanism of Action

Indospicine exerts its toxic effects primarily by inhibiting arginase, an enzyme involved in the urea cycle. This inhibition leads to the accumulation of ammonia and other toxic metabolites in the liver, causing hepatotoxicity. The compound also interferes with protein synthesis by competing with arginine, further contributing to its toxic effects .

Comparison with Similar Compounds

    Arginine: Structurally similar but contains a guanidine group instead of an amidine group.

    Canavanine: Another toxic amino acid found in certain legumes, similar in its ability to interfere with protein synthesis.

Uniqueness: Indospicine is unique due to its specific amidine group, which is not commonly found in naturally occurring amino acids. This structural feature contributes to its distinct toxicological profile and its ability to inhibit arginase .

Biological Activity

Indospicine, a non-proteinogenic amino acid, is primarily found in the leguminous plant Indigofera species. It has garnered attention due to its significant biological activity, particularly its hepatotoxic effects and its role as a competitive inhibitor of arginase. This article explores the biological activity of this compound, including its mechanisms of toxicity, bioaccumulation in animal tissues, and implications for livestock and human health.

This compound (L-2-amino-6-amidinohexanoic acid) is characterized by its ability to inhibit protein synthesis and disrupt metabolic pathways involving arginine. Research indicates that this compound acts as a competitive antagonist of arginine, which is crucial for protein synthesis and urea cycle function. Specifically, it inhibits the incorporation of 14C^{14}C-labeled arginine into proteins in liver cells, leading to increased triglyceride levels in the liver and potential hepatic dysfunction .

Inhibition of Arginase

This compound's interaction with arginase is particularly noteworthy. It competes with arginine for binding sites on the enzyme, thereby impairing the conversion of arginine to urea and other metabolites. This inhibition can lead to elevated levels of ammonia in the bloodstream, contributing to toxic effects such as hepatotoxicity and neurological disturbances .

Toxicological Studies

Several studies have documented the toxic effects of this compound across various animal species:

  • Hepatotoxicity : this compound has been shown to cause liver degeneration in multiple species, including rats, mice, rabbits, sheep, dogs, and cattle. The severity of these effects varies; dogs are particularly susceptible due to their lower tolerance for this compound .
  • Reproductive Effects : There are indications that this compound may lead to reproductive issues such as abortion in livestock that consume contaminated forage .

Case Study: this compound in Camels

A study focused on camels fed Indigofera spicata revealed significant bioaccumulation of this compound in various tissues. After a 32-day feeding trial, concentrations were measured in organs such as the liver, kidney, and muscle tissue. The study also identified metabolites formed during microbial metabolism in the foregut, which could serve as markers for recent consumption of this compound-containing plants .

Bioaccumulation and Persistence

This compound's persistence in animal tissues raises concerns regarding food safety. It has been detected in the meat of animals that graze on Indigofera species, posing risks to humans consuming such meat products. Research indicates that cooking does not significantly degrade this compound; thus, contaminated meat remains a potential source of toxicity .

Table: Summary of this compound Toxicity Across Species

SpeciesKey EffectsSeverity
RatsLiver degenerationModerate
MiceHepatotoxicityModerate
SheepAbortionHigh
DogsSevere hepatotoxicityVery High
CattleLiver damageModerate

Implications for Livestock Management

The presence of this compound in grazing pastures necessitates careful management practices for livestock. Farmers should be aware of the risks associated with allowing animals to graze on Indigofera species, particularly during periods when these plants are prevalent.

Recommendations:

  • Monitoring Pastures : Regularly assess pasture composition to identify areas with high concentrations of Indigofera.
  • Supplementation : Provide alternative feed to reduce grazing on potentially toxic plants.
  • Veterinary Surveillance : Implement routine health checks for signs of liver dysfunction or reproductive issues in livestock.

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting and quantifying indospicine in plant and animal tissues?

this compound can be detected using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Key steps include derivatization with phenylisothiocyanate (PITC) to enhance ionization efficiency, followed by analysis of MS/MS fragment ions (e.g., m/z 174 and 216 for this compound-PITC) to distinguish it from structurally similar compounds like arginine . For animal tissues, focus on muscle and liver samples due to this compound’s propensity to accumulate in these organs . Include internal standards (e.g., deuterated analogs) to validate quantification accuracy.

Q. What are the species-specific toxicological effects of this compound, and how should these inform experimental models?

Dogs are highly susceptible to this compound-induced hepatotoxicity, even through secondary ingestion of contaminated meat, while ruminants (e.g., cattle) exhibit partial detoxification via rumen microbial activity . For in vivo studies, select animal models based on metabolic similarities to target species. For example, use canine models to study acute liver damage or rodent models for mechanistic insights into arginine analog interference .

Q. How does this compound accumulate in biological tissues, and what factors influence its bioavailability?

this compound bioaccumulation depends on dietary intake duration, plant concentration, and post-ruminal absorption rates. In ruminants, high-quality diets reduce rumen retention time, increasing intestinal absorption and tissue transfer . Design dosing experiments with controlled this compound concentrations in feed, and measure tissue residues over time using LC-MS/MS. Account for variables like animal age, health status, and co-administered compounds (e.g., arginine supplements) that may modulate toxicity .

Advanced Research Questions

Q. How can researchers validate analytical methods for this compound detection amid matrix interference or structural analogs?

Method validation should include:

  • Specificity : Test for cross-reactivity with arginine and other amino acids using MS/MS fragmentation patterns .
  • Recovery rates : Spike this compound-free matrices (e.g., liver homogenates) with known concentrations and calculate extraction efficiency.
  • Limit of detection (LOD) : Establish via signal-to-noise ratios (e.g., ≥3:1 for LOD) in complex biological samples .
  • Reproducibility : Perform inter-laboratory comparisons using standardized protocols .

Q. What experimental designs address contradictions in reported this compound toxicity across plant species?

Discrepancies in toxicity may arise from variable this compound concentrations in Indigofera species (e.g., I. spicata vs. I. zollingeriana) . To resolve this:

  • Conduct phytochemical profiling of plant samples, including growth-stage-specific this compound quantification.
  • Correlate toxicity outcomes with this compound dose-response curves in controlled feeding trials.
  • Evaluate environmental factors (e.g., soil nutrients, foliar fertilizers) affecting this compound biosynthesis in plants .

Q. What strategies are effective for modeling chronic this compound exposure in longitudinal studies?

Use a split-plot experimental design:

  • Treatment groups : Administer this compound at subacute doses (e.g., 0.5–5 mg/kg body weight) over 6–12 months.
  • Endpoints : Monitor liver enzyme levels (ALT, AST), histopathological changes, and reproductive outcomes (e.g., embryo lethality) .
  • Control for detoxification : In ruminant studies, measure rumen microbial degradation rates using in vitro batch cultures .

Q. How can researchers investigate the metabolic pathways disrupted by this compound’s structural mimicry of arginine?

Employ isotopic tracing (e.g., ¹³C-labeled arginine) to track competitive inhibition in urea cycle enzymes or nitric oxide synthase activity. Combine with transcriptomic analysis (RNA-seq) of liver tissue to identify dysregulated pathways (e.g., oxidative stress, apoptosis) . Validate findings using in vitro assays with hepatocyte cell lines exposed to this compound-arginine mixtures .

Q. Methodological Considerations

  • Data Interpretation : Use meta-analysis frameworks (e.g., PRISMA) to synthesize conflicting evidence on this compound toxicity .
  • Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including detailed reporting of animal welfare protocols and statistical power calculations .
  • Literature Review : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and address knowledge gaps .

Properties

IUPAC Name

(2S)-2,7-diamino-7-iminoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H3,9,10)(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILQDLDAWPQMEL-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=N)N)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCC(=N)N)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167659
Record name Indospicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16377-00-7
Record name Indospicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16377-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indospicine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016377007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indospicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDOSPICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X29Q4D9671
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.